REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:7][C:8](=O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].O.NN>C(O)COCCO>[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2,3.4|
|
Name
|
3-methyl-5-keto-hexadecanedioic acid
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)CC(CCCCCCCCCCC(=O)O)=O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Water and excess hydrazine are then distilled off
|
Type
|
TEMPERATURE
|
Details
|
When it has cooled to 15° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
after removing the ethyl acetate from the organic phase
|
Type
|
CUSTOM
|
Details
|
is recrystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |